molecular formula C11H14N2O B3098911 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one CAS No. 1346672-96-5

3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one

Cat. No. B3098911
Key on ui cas rn: 1346672-96-5
M. Wt: 190.24 g/mol
InChI Key: BNXCMQVRHKYDAX-UHFFFAOYSA-N
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Patent
US08618107B2

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was purged with nitrogen and charged with methyl 3-(2-aminoethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate hydrogen chloride salt 118c (estimated 1.74 mmol, presuming quantitative yield), sodium ethoxide (354 mg, 5.22 mmol) and ethanol (20 mL). The mixture was stirred at 55° C. for 5 h. After that time, the reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate (200 mL) and water (100 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to afford a 67% yield (220 mg) of 118d as a white solid: mp 195-197° C.; 1H NMR (500 MHz, DMSO-d6) d 6.76 (s, 1H), 5.89 (s, 1H), 3.78 (t, 2H, J=6.5 Hz), 3.35 (m, 2H), 2.66 (m, 4H), 1.87 (m, 2H), 1.72 (m, 2H); (APCI+) m/z 191.3 (M+H)
Name
methyl 3-(2-aminoethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate hydrogen chloride salt
Quantity
1.74 mmol
Type
reactant
Reaction Step One
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
67%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][C:5]1[N:13]2[C:8]([CH2:9][CH2:10][CH2:11][CH2:12]2)=[CH:7][C:6]=1[C:14]([O:16]C)=O.[O-]CC.[Na+]>C(O)C>[C:14]1(=[O:16])[C:6]2[CH:7]=[C:8]3[N:13]([C:5]=2[CH2:4][CH2:3][NH:2]1)[CH2:12][CH2:11][CH2:10][CH2:9]3 |f:0.1,2.3|

Inputs

Step One
Name
methyl 3-(2-aminoethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate hydrogen chloride salt
Quantity
1.74 mmol
Type
reactant
Smiles
Cl.NCCC1=C(C=C2CCCCN12)C(=O)OC
Name
Quantity
354 mg
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 55° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
After that time, the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (200 mL) and water (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(NCCC2=C1C=C1CCCCN21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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